molecular formula C13H17N3O2 B8497576 1-Methyl-4-(4-nitro-2-vinylphenyl)piperazine

1-Methyl-4-(4-nitro-2-vinylphenyl)piperazine

Cat. No. B8497576
M. Wt: 247.29 g/mol
InChI Key: AZGHMYVINCUZRP-UHFFFAOYSA-N
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Patent
US08710065B2

Procedure details

A mixture of 1-(2-bromo-4-nitrophenyl)-4-methylpiperazine (0.900 g, 3.00 mmol), tetrakis(triphenylphosphine)palladium(0) (0.104 g, 0.090 mmol), and tributyl(vinyl)tin (0.964 mL, 3.30 mmol) in 1,4-dioxane (30 mL) was degassed and heated at 105° C. overnight. After cooling, the suspension was filtered, concentrated, and purified on a 40 g column using the ISCO Companion flash system eluting with methanol/ethyl acetate (5:95 to 10:90) to provide the title compound.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.964 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.104 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[N:11]1[CH2:16][CH2:15][N:14]([CH3:17])[CH2:13][CH2:12]1.[CH2:18]([Sn](CCCC)(CCCC)C=C)[CH2:19]CC>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:17][N:14]1[CH2:15][CH2:16][N:11]([C:3]2[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=2[CH:18]=[CH2:19])[CH2:12][CH2:13]1 |^1:42,44,63,82|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])N1CCN(CC1)C
Name
Quantity
0.964 mL
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.104 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on a 40 g column
WASH
Type
WASH
Details
eluting with methanol/ethyl acetate (5:95 to 10:90)

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=C(C=C(C=C1)[N+](=O)[O-])C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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